molecular formula C11H9N5O B4331200 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- CAS No. 71347-43-8

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-

Cat. No.: B4331200
CAS No.: 71347-43-8
M. Wt: 227.22 g/mol
InChI Key: XFIVBCBTECXSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- is a nitrogen-rich heterocyclic compound with the molecular formula C₁₁H₉N₅O and a fused bicyclic structure. Its core consists of a triazole ring fused with a triazine ring, substituted at position 7 with a 4-methoxyphenyl group (SMILES: COC1=CC=C(C=C1)C2=NC3=NN=CN3N=C2) . This compound is part of a broader class of 1,2,4-triazolo-triazine derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-17-9-4-2-8(3-5-9)10-6-13-16-7-12-15-11(16)14-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIVBCBTECXSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NN=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221542
Record name 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71347-43-8
Record name 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071347438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with cyanogen bromide to form the intermediate 4-methoxyphenyl-1,2,4-triazole. This intermediate is then reacted with formamide to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • The compound has shown promising results as an anticancer agent. Research indicates that derivatives of 1,2,4-triazolo[4,3-b][1,2,4]triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications on the triazole ring can enhance activity against breast cancer cells and other malignancies .
  • Antimicrobial Properties :
    • This compound exhibits broad-spectrum antimicrobial activity. It has been tested against bacteria and fungi with favorable outcomes. The presence of the methoxy group enhances its lipophilicity and bioavailability, making it effective against resistant strains .
  • Anti-inflammatory and Analgesic Effects :
    • The triazole derivatives have been evaluated for their anti-inflammatory properties. They demonstrate the ability to reduce inflammation in animal models, which suggests potential therapeutic uses in treating inflammatory diseases .
  • CNS Activity :
    • Compounds in this class have been investigated for their effects on the central nervous system (CNS). They show promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems .

Agricultural Applications

  • Herbicidal Activity :
    • Research has indicated that 1,2,4-triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth regulation. This property makes them valuable in agricultural settings for controlling unwanted vegetation .
  • Fungicidal Properties :
    • These compounds have also been studied for their ability to combat fungal pathogens affecting crops. Their effectiveness against various phytopathogenic fungi positions them as potential candidates for agricultural fungicides .

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports demonstrated that a series of 1,2,4-triazolo[4,3-b][1,2,4]triazine derivatives were synthesized and evaluated for anticancer activity against MCF-7 breast cancer cells. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In a comparative study of antimicrobial agents published in Pharmaceuticals, the efficacy of 7-(4-methoxyphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine was assessed against multi-drug resistant bacterial strains. The compound exhibited potent activity with minimal inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Biological Activity

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Among these, 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C14_{14}H15_{15}N5_5O
  • Molecular Weight : Approximately 255.30 g/mol
  • Structure : The compound features a fused triazole and triazine structure with a methoxyphenyl substituent at the 7-position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of triazolo-triazine compounds. A notable study investigated the antitumor activity of derivatives including 7-(4-methoxyphenyl)-triazolo-triazines against multiple cancer cell lines. The in vitro analysis was conducted on 60 cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values ranging from 5.8 µM to 44.3 µM against specific cell lines such as MDA-MB-468 (breast cancer) and A549 (lung cancer) .

CompoundCell LineIC50_{50} (µM)
7-(4-methoxyphenyl)-triazoleMDA-MB-4685.8
7-(4-methoxyphenyl)-triazoleA54924.4
Other derivativesVariousRange: 5.8 - 44.3

Antimicrobial Activity

The triazole moiety is well-known for its antimicrobial properties. Compounds containing the triazolo-triazine framework have shown promising results against various bacterial and fungal strains. For instance, the presence of the methoxy group enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

The biological activity of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives is primarily attributed to their ability to interact with biological macromolecules such as DNA and proteins. These interactions can lead to:

  • Inhibition of DNA synthesis
  • Induction of apoptosis in cancer cells
  • Disruption of cellular metabolism in pathogens

Study on Antitumor Activity

A comprehensive study published in the Journal of Organic and Pharmaceutical Chemistry focused on synthesizing and evaluating the antitumor activity of various triazolo-triazine derivatives. The study reported that modifications at specific positions significantly influenced the anticancer potency. For example:

  • Replacing hydrogen at position 3 with ethyl or pentyl groups enhanced activity against breast cancer cells .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial properties of methoxy-substituted triazolo-triazines against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with higher electron-donating groups exhibited better antibacterial activity due to increased interaction with bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The pharmacological profile of 1,2,4-triazolo-triazine derivatives is highly sensitive to substituent modifications. Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Key Features Biological Activity (Example Targets) Reference
7-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b][1,2,4]triazine 7-(4-OCH₃-Ph) C₁₁H₉N₅O Enhanced solubility due to methoxy group; moderate logP (~2.1) Antibacterial (E. coli, S. aureus), antifungal (C. albicans)
3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo[4,3-b][1,2,4]triazine 3-CH₃, 7-(4-CH₃-Ph) C₁₂H₁₁N₅ Higher lipophilicity (logP ~3.0); reduced solubility Antiproliferative (endothelial/tumor cells)
7-(2-Chlorophenyl)-3-methyl-1,2,4-triazolo[4,3-b][1,2,4]triazine 3-CH₃, 7-(2-Cl-Ph) C₁₁H₈ClN₅ Electron-withdrawing Cl group; increased metabolic stability Antimicrobial (broad-spectrum)
3-(4-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Triazolo-thiadiazine core C₁₅H₁₀ClN₅S Sulfur-containing core; altered π-electron distribution Antifungal (C. albicans)

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., OCH₃) : Enhance solubility and target binding via hydrogen bonding. Critical for antimicrobial and anti-inflammatory activities .
  • Electron-Withdrawing Groups (e.g., Cl) : Improve metabolic stability but reduce potency against Gram-positive bacteria due to decreased membrane penetration .
  • Core Modifications : Replacing triazine with thiadiazine () or pyridazine () alters π-stacking interactions, shifting activity toward antifungal or CNS targets (e.g., GABAA receptors in TPA023) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b][1,2,4]triazine, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via multi-step reactions involving hydrazine derivatives and substituted aldehydes. For example, a key intermediate (4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol) is formed by reacting acetylated pyrazole precursors with hydrazine hydrate. Cyclization is achieved using phosphoryl chloride or KOH as catalysts under reflux (80–100°C, 4–18 hours). Optimization involves adjusting solvent polarity (ethanol, DMF) and stoichiometry to maximize yields (~65–90%) .

Q. How is the structural identity of 7-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b][1,2,4]triazine confirmed experimentally?

  • Answer : Characterization relies on:

  • 1H/13C NMR : Peaks for the 4-methoxyphenyl group (δ ~3.8 ppm for OCH3) and triazolo-triazine core (δ ~8.2–8.5 ppm for aromatic protons).
  • IR Spectroscopy : Absorption bands for C=N (1600–1650 cm⁻¹) and S–H (2550 cm⁻¹, if applicable).
  • Elemental Analysis : Confirms C, H, N, S composition within ±0.3% of theoretical values .

Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound?

  • Answer : Initial screenings include:

  • Enzyme Inhibition : Cholinesterase (for neurodegenerative applications) or 14-α-demethylase (antifungal target) assays using spectrophotometric methods .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Q. How is purity and stability ensured during synthesis and storage?

  • Answer :

  • HPLC : Purity (>95%) is verified using C18 columns with UV detection (λ = 254 nm).
  • Stability : Storage under inert gas (N2/Ar) at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antifungal activity, and how are they validated computationally?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to 14-α-demethylase (PDB: 3LD6), where the 4-methoxyphenyl group forms π-π interactions with the heme cofactor. Free energy calculations (MM-PBSA) validate binding affinities (ΔG ~−8.5 kcal/mol), correlating with experimental MIC values against Candida albicans .

Q. How do substituent variations at the triazine core influence structure-activity relationships (SAR)?

  • Answer : Systematic SAR studies reveal:

  • Electron-donating groups (e.g., –OCH3 at the phenyl ring) enhance antifungal activity by improving membrane permeability.
  • Halogen substituents (e.g., –Br at position 6) increase steric bulk, reducing off-target binding but improving selectivity .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer : Discrepancies (e.g., varying IC50 values in cytotoxicity assays) are addressed by:

  • Standardized Protocols : Uniform cell lines, incubation times, and solvent controls (DMSO ≤0.1%).
  • Metabolic Stability Tests : Microsomal assays (e.g., liver S9 fractions) to identify metabolite interference .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Answer :

  • Lipophilicity Adjustment : LogP values are tuned via substituent modifications (e.g., replacing –OCH3 with –CF3) to balance blood-brain barrier penetration and solubility.
  • Prodrug Design : Phosphorylated derivatives improve oral bioavailability in rodent models .

Tables for Key Data

Property Value/Technique Reference
Melting Point141–143°C (light-yellow powder)
HPLC Purity>95% (C18 column, 254 nm)
Antifungal MIC (C. albicans)8 µg/mL
Cytotoxicity (HeLa)IC50 = 12.3 µM
LogP2.7 (calculated via ChemDraw)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.